![molecular formula C13H18N2O3 B13561039 N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide](/img/structure/B13561039.png)
N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide is a chemical compound that features a morpholine ring substituted with a hydroxymethyl group and an acetamide group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Substitution with Hydroxymethyl Group: The hydroxymethyl group can be introduced via a reaction with formaldehyde under basic conditions.
Attachment of the Phenyl Ring: The phenyl ring can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Acetamide Group: The acetamide group can be formed by reacting the phenyl-substituted morpholine with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide can undergo various chemical reactions, including:
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Aplicaciones Científicas De Investigación
N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with proteins, potentially altering their function . The acetamide group can interact with enzymes, inhibiting their activity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog without the phenyl and acetamide groups.
N-(2-hydroxyethyl)morpholine: Similar structure but with a hydroxyethyl group instead of a hydroxymethyl group.
N-(2-phenyl)morpholine: Lacks the hydroxymethyl and acetamide groups.
Uniqueness
N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxymethyl group allows for hydrogen bonding, while the acetamide group provides additional sites for interaction with biological targets .
Propiedades
Fórmula molecular |
C13H18N2O3 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
N-[2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl]acetamide |
InChI |
InChI=1S/C13H18N2O3/c1-10(17)14-12-4-2-3-5-13(12)15-6-7-18-11(8-15)9-16/h2-5,11,16H,6-9H2,1H3,(H,14,17)/t11-/m0/s1 |
Clave InChI |
GRQALGLAABREAC-NSHDSACASA-N |
SMILES isomérico |
CC(=O)NC1=CC=CC=C1N2CCO[C@@H](C2)CO |
SMILES canónico |
CC(=O)NC1=CC=CC=C1N2CCOC(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13560961.png)
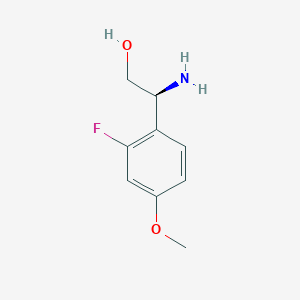
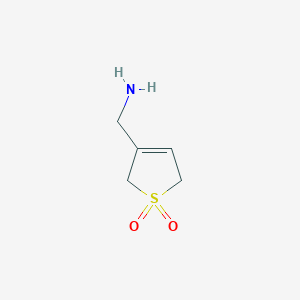
![Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13560972.png)
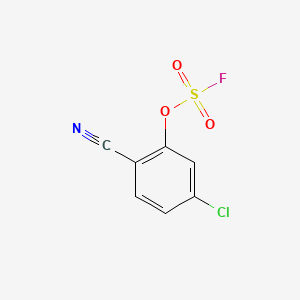


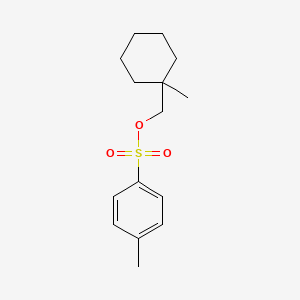
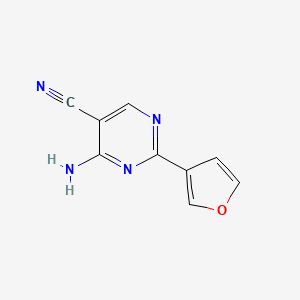
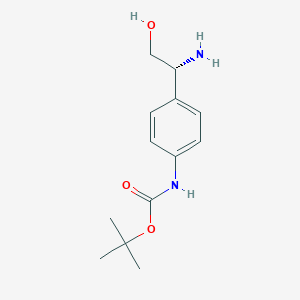
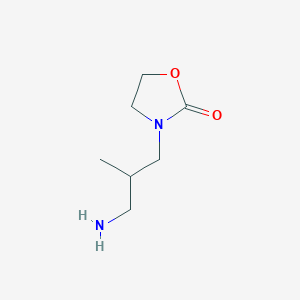
![rel-(2R)-1-[(2-fluorophenyl)methoxy]-3-(3-{[2-(trifluoromethyl)phenyl]methyl}azetidin-1-yl)propan-2-ol](/img/structure/B13561014.png)
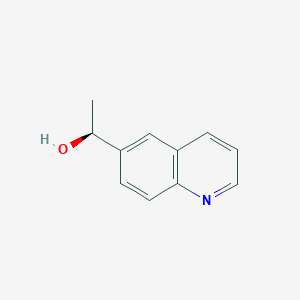
![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13561029.png)
